molecular formula C26H27N5O2S2 B12150213 2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150213
M. Wt: 505.7 g/mol
InChI Key: OYVNLTPELPFRMT-UZYVYHOESA-N
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Description

2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a 4-methylpiperazin-1-yl group. Its intricate structure suggests a range of biological activities and potential therapeutic uses.

Preparation Methods

The synthesis of 2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene moiety and the 4-methylpiperazin-1-yl group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of parasite growth in the case of human African trypanosomiasis .

Comparison with Similar Compounds

Similar compounds to 2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidin-5-ylidene-containing compounds These compounds share structural similarities but may differ in their biological activities and applications

Biological Activity

The compound 2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may contribute to a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Overview

The molecular formula of this compound is C24H24N4O2S2C_{24}H_{24}N_{4}O_{2}S_{2}, with a molecular weight of approximately 464.6 g/mol. The structure features a pyrido[1,2-a]pyrimidin-4-one core integrated with a thiazolidinone ring and a piperazine moiety, enhancing its interaction potential with biological targets.

PropertyValue
Molecular FormulaC24H24N4O2S2
Molecular Weight464.6 g/mol
Core StructurePyrido[1,2-a]pyrimidin-4-one
Functional GroupsThiazolidinone, Piperazine

Anticancer Activity

Recent studies indicate that compounds similar to the one exhibit notable anticancer properties . The thiazolidinone scaffold has been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that derivatives of thiazolidinones can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth and metastasis .

Case Study Example:
A derivative of thiazolidinone demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations. Further studies suggested that the mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also under investigation. Thiazolidinone derivatives have been reported to exhibit inhibitory effects on pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in inflammatory processes .

Mechanism of Action:
The anti-inflammatory action may be attributed to the compound's ability to modulate signaling pathways associated with inflammation, including NF-kB and MAPK pathways.

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties . The presence of the thiazolidinone ring is known to enhance the antimicrobial efficacy against various bacterial strains .

Research Findings:
Studies have shown that thiazolidinone derivatives can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve:

  • Molecular Docking Simulations: To predict binding affinities and interaction modes with target proteins.
  • Enzyme Inhibition Assays: To evaluate the compound's effect on specific enzymes related to its proposed activities.

Properties

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-28-14-16-29(17-15-28)23-20(24(32)30-12-6-5-11-22(30)27-23)18-21-25(33)31(26(34)35-21)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,18H,7,10,13-17H2,1H3/b21-18-

InChI Key

OYVNLTPELPFRMT-UZYVYHOESA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Origin of Product

United States

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